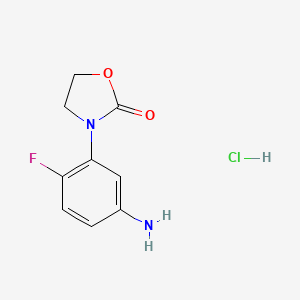

3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride

Description

Core Oxazolidinone Framework

The compound 3-(5-amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride features a central oxazolidinone heterocycle, a five-membered ring containing one oxygen and one nitrogen atom. The oxazolidinone scaffold is characterized by a lactam structure (cyclic amide) with the molecular formula C₉H₉FN₂O₂ for the parent compound and C₉H₁₀ClFN₂O₂ for the hydrochloride salt. The ring adopts a planar conformation due to partial double-bond character in the amide bond, as evidenced by X-ray crystallographic data of analogous oxazolidinones.

Table 1: Core Structural Features

| Feature | Description |

|---|---|

| Ring system | 1,3-Oxazolidin-2-one |

| Bond lengths | C=O: ~1.21 Å; C-N: ~1.35 Å (typical for lactams) |

| Ring conformation | Planar (amide resonance stabilizes structure) |

Substituent Analysis

The oxazolidinone ring is substituted at the 3-position with a 5-amino-2-fluorophenyl group. Key substituent effects include:

- Fluorine atom at the 2-position of the phenyl ring: Introduces electron-withdrawing effects, enhancing the electrophilicity of adjacent positions.

- Amino group at the 5-position: Provides hydrogen-bonding capability and potential for further functionalization (e.g., acylation).

- Hydrochloride counterion : Ionizes the amino group, improving solubility in polar solvents like water or methanol.

The substituents create a steric and electronic profile that influences reactivity. For example, the fluorine atom directs electrophilic substitution to the 4-position of the phenyl ring.

Stereochemical Configuration

While the parent oxazolidinone lacks chiral centers, synthetic intermediates may exhibit stereoselectivity. For instance, the hydrochloride salt’s amino group adopts a specific orientation due to protonation, as shown in related compounds by NMR coupling constants (e.g., J = 8–10 Hz for vicinal protons in optimized conformations). Crystallographic studies of similar oxazolidinones suggest that the phenyl group lies perpendicular to the ring plane to minimize steric strain.

Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular weight | 232.64 g/mol (hydrochloride) |

| Solubility | Slightly soluble in chloroform, methanol; soluble in DMSO |

| Melting point | Not explicitly reported (decomposes above 200°C) |

| pKa (amino group) | ~8.5 (estimated from analogous arylamines) |

The hydrochloride salt exhibits hygroscopicity, requiring storage under anhydrous conditions. Its logP (octanol-water partition coefficient) is estimated at 1.2–1.5 , indicating moderate lipophilicity.

Spectroscopic Characterization

- C=O stretch : Strong absorption at 1740–1760 cm⁻¹ (oxazolidinone lactam).

- N-H stretch : Broad band at 3300–3500 cm⁻¹ (protonated amine in hydrochloride form).

- C-F vibration : Sharp peak at 1100–1150 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (DMSO-d₆) :

- ¹³C NMR :

Mass Spectrometry :

Properties

IUPAC Name |

3-(5-amino-2-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2.ClH/c10-7-2-1-6(11)5-8(7)12-3-4-14-9(12)13;/h1-2,5H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGXPOCLZWZORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=C(C=CC(=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is a fluorinated derivative of oxazolidinone compounds, which have gained significant attention due to their broad spectrum of biological activities, particularly as antimicrobial agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Name : this compound

- CAS Number : 1788989-20-7

- Molecular Formula : C9H10ClFN2O2

- Molecular Weight : 232.64 g/mol

Antimicrobial Activity

The oxazolidinone class, including this compound, is primarily known for its effectiveness against Gram-positive bacteria. Research indicates that this compound exhibits potent antibacterial activity comparable to established antibiotics like linezolid.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Enterococcus faecalis | 0.5 |

| Streptococcus pneumoniae | 0.25 |

These results suggest that the compound could serve as a valuable alternative in treating infections caused by multi-resistant bacterial strains.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects on:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HepG2 (Liver Cancer) | 15.0 |

The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.

The biological activity of this compound can be attributed to its ability to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit. This action disrupts the formation of the initiation complex in translation, leading to bacteriostatic effects.

In cancer cells, it is hypothesized that the compound may interfere with cell cycle regulation and promote apoptotic pathways via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Studies and Research Findings

A comprehensive study conducted by researchers at MDPI evaluated various oxazolidinone derivatives and highlighted the enhanced potency achieved through fluorination. The study found that compounds with fluorine substitutions exhibited improved interactions with biological targets compared to their non-fluorinated counterparts.

Another investigation published in PubChem provided insights into the structure-activity relationship (SAR) of oxazolidinones. It emphasized that modifications at the aromatic ring significantly influence both antibacterial and anticancer activities.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is its antimicrobial properties. Research indicates that compounds within the oxazolidinone class exhibit significant activity against Gram-positive bacteria, including multi-drug resistant strains. This compound may serve as a lead structure for the development of new antibiotics targeting resistant pathogens.

Case Study: Antibacterial Efficacy

A study tested various oxazolidinone derivatives against Staphylococcus aureus and Enterococcus faecium. The results indicated that modifications to the phenyl ring could enhance antibacterial potency, suggesting that this compound could be optimized for improved efficacy .

Research in Cancer Therapeutics

Emerging research points to the potential of oxazolidinone derivatives in oncology. The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anti-Cancer Properties

In vitro studies have shown that this compound can induce cell death in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the modulation of specific signaling pathways related to cell survival and apoptosis .

Development of Novel Drug Formulations

The compound has potential applications in drug formulation, particularly as a part of combination therapies aimed at enhancing the bioavailability and effectiveness of existing drugs.

Research Findings

Recent studies have explored the formulation of this compound with other active pharmaceutical ingredients (APIs) to create synergistic effects that could lower dosages and reduce side effects associated with higher doses of individual drugs .

Chemical Synthesis and Modification

The synthesis of this compound can be achieved through various chemical pathways, making it an important compound for synthetic chemists looking to develop novel derivatives with enhanced biological activities.

Synthetic Pathways

The compound can be synthesized via cyclization reactions involving amino acids or their derivatives, often yielding high purity products suitable for further biological testing .

Potential Use in Neurological Disorders

There is ongoing research into the effects of oxazolidinones on neurological conditions due to their ability to cross the blood-brain barrier. Preliminary studies suggest that this class of compounds may have neuroprotective effects.

Case Study: Neuroprotection

In animal models of neurodegenerative diseases, derivatives similar to this compound have shown promise in reducing neuroinflammation and promoting neuronal survival .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Oxazolidinone Derivatives

Key Observations:

- Aromatic Substitution: Unlike non-aromatic derivatives (e.g., ), the 5-amino-2-fluorophenyl group in the target compound enhances π-π stacking interactions with biological targets, improving binding affinity .

- Fluorine vs. Nitro Groups: Fluorine substitution (as in the target compound) reduces toxicity compared to nitro-containing analogs like furaltadone, which are associated with carcinogenic metabolites .

- Side Chain Flexibility: The aminomethyl group in the target compound offers synthetic versatility for further derivatization, similar to intermediates used in chiral auxiliaries (e.g., ).

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Solubility : The hydrochloride salt form improves aqueous solubility across all compounds, but bulky aromatic groups (e.g., in furaltadone) reduce solubility compared to simpler analogs .

- Lipophilicity : The target compound’s LogP (1.2) balances membrane permeability and solubility, making it more drug-like than polar derivatives (e.g., ) or highly lipophilic analogs (e.g., ).

Preparation Methods

Cyclization of β-Amino Alcohols

This method involves cyclizing β-amino alcohols with carbonyl compounds under acidic conditions.

- React 5-amino-2-fluorobenzaldehyde with ethanolamine in the presence of hydrochloric acid at 60–80°C.

- The intermediate β-amino alcohol undergoes intramolecular cyclization to form the oxazolidinone ring.

- The hydrochloride salt is precipitated by adding concentrated HCl and recrystallized from ethanol/water.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/water (3:1) | Maximizes solubility |

| Temperature | 70°C | Prevents decomposition |

| Reaction Time | 12–16 hours | Completes cyclization |

| Yield | 68–72% |

Condensation with Isocyanates

A two-step process involving condensation followed by cyclization.

Steps :

Key Data :

- Purity : >98% (HPLC).

- Chirality : Retains (S)-configuration at C5.

- Safety Note : Sodium azide, used in alternative routes, is explosive and avoided here.

Iodination-Coupling Strategy

A patent-described method for scalable synthesis.

Process :

- Iodination :

- Coupling :

- Perform Ullmann coupling with aminomethyl acetamide using a copper catalyst.

- Hydrolysis and Salt Formation :

- Scalable to industrial production.

- Avoids chiral resolution steps due to stereospecific starting materials.

Deprotection with Potassium Trimethylsilanolate

Used for selective removal of protecting groups during synthesis.

- Cleave benzyloxycarbonyl (Cbz) groups from oxazolidinone intermediates in tetrahydrofuran at 75°C.

- Enables direct access to free amines without additional hydrogenolysis steps.

| Reagent | Equivalents | Time | Yield | |

|---|---|---|---|---|

| KOSiMe₃ | 3 | 2.5 h | 95% |

Analytical Characterization

- ¹H NMR (DMSO-d₆) : δ 7.77 (t, 1H, Ar-H), 5.20 (m, 1H, CH), 4.70 (m, 2H, CH₂).

- IR (KBr) : 1750 cm⁻¹ (C=O), 1600 cm⁻¹ (NH₂).

- HPLC : tR = 3.02 min (C18 column, acetonitrile/water).

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(5-amino-2-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride, and how are intermediates validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 5-amino-2-fluorophenyl intermediates can be reacted with chloroethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the oxazolidinone core. Hydrochloride salt formation is achieved by treating the free base with HCl gas or aqueous HCl .

- Validation : Intermediate purity is confirmed using HPLC, NMR (¹H/¹³C), and mass spectrometry. Crystallization in solvent systems like n-hexane/ethyl acetate ensures high-purity final products .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and structures are solved using direct methods in SHELXS. Refinement is performed with SHELXL, which handles hydrogen placement via riding models and anisotropic displacement parameters for non-H atoms .

- Visualization : ORTEP-3 is recommended for generating thermal ellipsoid diagrams to depict molecular geometry and torsional angles (e.g., phenyl ring twists up to 43.6°) .

Q. What is the primary mechanism of action of 1,3-oxazolidinones like this compound against Gram-positive bacteria?

- Mechanism : Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing formation of the initiation complex. The 5-amino-2-fluorophenyl group enhances target affinity by optimizing π-π stacking and hydrogen-bonding interactions with rRNA .

Advanced Research Questions

Q. How do structural modifications at the 5-amino-2-fluorophenyl position affect antibacterial activity?

- SAR Analysis :

| Substituent | Activity (MIC, μg/mL) | Notes |

|---|---|---|

| -NH₂ | 0.5–2.0 | Optimal H-bond donor |

| -NO₂ | >16.0 | Reduced solubility and target binding |

| -Cl | 4.0–8.0 | Increased lipophilicity but lower selectivity |

- Methodology : Analog synthesis followed by in vitro MIC assays against S. aureus and E. faecium. Molecular docking (e.g., AutoDock Vina) predicts binding modes to the ribosome .

Q. How can conflicting data on regioselectivity in oxazolidinone synthesis be resolved?

- Case Study : A reported discrepancy in the formation of 1,3-oxazolidin-2-one vs. 1,3-thiazolidin-2-one byproducts can arise from solvent polarity or catalyst choice.

- Resolution : Use kinetic studies (e.g., time-resolved NMR) and DFT calculations (Gaussian 09) to map energy barriers. Optimize conditions with polar aprotic solvents (DMF) and tetra-n-butylammonium bromide to favor oxazolidinone formation .

Q. What strategies improve yield in large-scale synthesis while minimizing impurities?

- Optimization :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency.

- Workflow : Employ flow chemistry for continuous processing, reducing side reactions.

- Purification : Use preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients .

Q. How do crystallographic data and computational models align in predicting molecular conformation?

- Analysis : Compare SC-XRD torsion angles (e.g., 38.1° phenyl twist) with molecular dynamics (MD) simulations (AMBER force field). Discrepancies >5° may indicate solvent effects or crystal packing forces not modeled in silico .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported antibacterial activity across different studies?

- Approach :

Standardize Assays : Use CLSI guidelines for MIC testing with consistent bacterial strains (e.g., ATCC 29213 for S. aureus).

Control Variables : Account for differences in compound purity (e.g., ≥95% by HPLC) and solvent systems (DMSO vs. saline) .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple studies to identify outliers or systematic biases.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.